molecular formula C9H18O2 B6588285 [4-(propan-2-yl)oxan-4-yl]methanol CAS No. 1506937-92-3

[4-(propan-2-yl)oxan-4-yl]methanol

Cat. No.: B6588285
CAS No.: 1506937-92-3
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Propan-2-yl)oxan-4-yl]methanol is a chemical compound with the molecular formula C8H16O2 It is an oxane derivative with a hydroxymethyl group attached to the fourth carbon atom of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(propan-2-yl)oxan-4-yl]methanol typically involves the reaction of oxane derivatives with isopropyl groups under controlled conditions. One common method is the catalytic hydrogenation of oxane derivatives in the presence of isopropyl alcohol. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, using a suitable catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo catalytic hydrogenation. The product is then separated and purified using standard techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-(Propan-2-yl)oxan-4-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxane carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding oxane alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride, converting the hydroxyl group to a halide.

Major Products

The major products formed from these reactions include oxane carboxylic acids, oxane alcohols, and oxane halides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [4-(propan-2-yl)oxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in organic synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-(propan-2-yl)oxan-4-yl]methanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [4-(Propan-2-yl)oxan-4-yl]methanol: Unique due to its specific structural features.

    Oxane derivatives: Similar in structure but may lack the isopropyl group.

    Oxane alcohols: Similar but differ in the position and type of substituents.

Uniqueness

The uniqueness of this compound lies in its combination of an oxane ring with a hydroxymethyl group and an isopropyl group. This specific arrangement of functional groups imparts unique chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

1506937-92-3

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.